
Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] is an organic compound with the molecular formula C14H10F4Cl2. It is also known by other names such as Bibenzyl, α,α,α’,α’-tetrafluoro-; α,α,α’,α’-Tetrafluorobibenzyl; and 1,1,2,2-Tetrafluoro-1,2-diphenylethane . This compound is characterized by the presence of two benzene rings connected by a tetrafluoroethane bridge, with chlorine atoms attached to the benzene rings.
Preparation Methods
The synthesis of Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] involves several steps. One common method is the reaction of 1,1,2,2-tetrafluoroethane with chlorobenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms on the benzene rings can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique chemical properties and reactivity.
Biology: Research is conducted to understand the biological interactions and potential effects of the compound on living organisms.
Medicine: The compound is investigated for its potential use in pharmaceuticals and drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] can be compared with other similar compounds such as:
Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis-: This compound has a similar structure but lacks the chlorine atoms on the benzene rings.
Benzene,1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with methyl groups instead of chlorine atoms and a non-fluorinated ethanediyl bridge.
Benzene,1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: This compound has a similar structure but with methyl groups instead of fluorine atoms.
The uniqueness of Benzene,1,1’-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro-] lies in its specific combination of fluorine and chlorine atoms, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F4/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFJDYJVWUNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
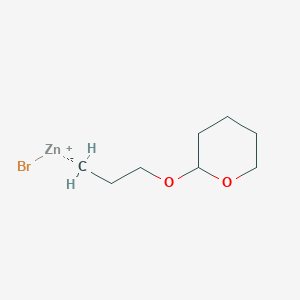
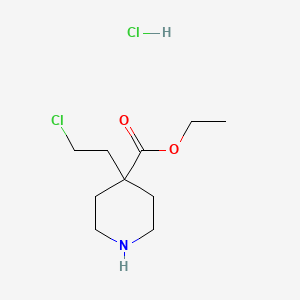
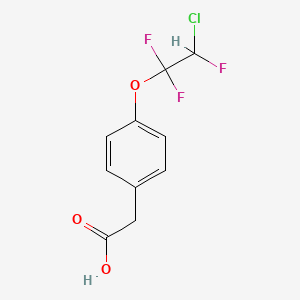

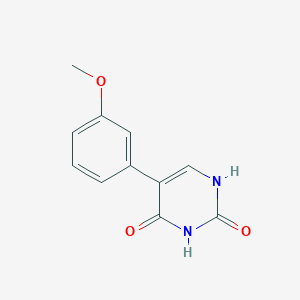
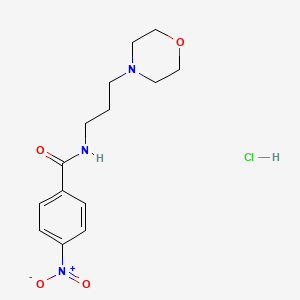
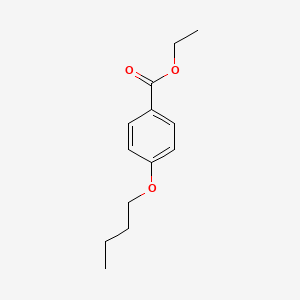

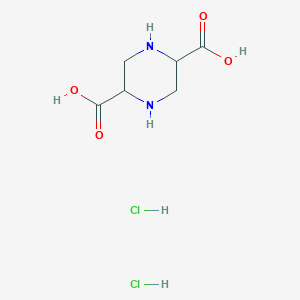
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)




